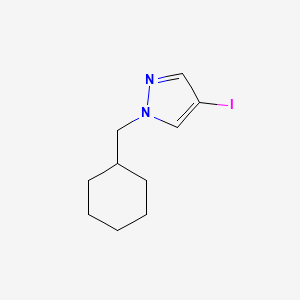

1-(Cyclohexylmethyl)-4-iodo-1h-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. metu.edu.trbibliotheca-open.de The pyrazole core is a key structural motif in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. sciforum.net Its prevalence in commercially available pharmaceuticals underscores its importance in drug discovery. sciforum.net

Beyond pharmaceuticals, pyrazole derivatives are integral to agrochemicals and have applications as dyes and fluorescent agents. sciforum.net The versatility of the pyrazole ring allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to suit specific applications. researchgate.net This adaptability has made the synthesis of structurally diverse pyrazole derivatives a highly active area of chemical research. researchgate.net

Contextualizing 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole within Substituted Pyrazole Chemistry

1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole is a disubstituted pyrazole featuring a cyclohexylmethyl group at the N1 position and an iodine atom at the C4 position. Each substituent imparts distinct and valuable characteristics to the molecule.

The cyclohexylmethyl group is a bulky, lipophilic moiety. Its presence can influence the molecule's solubility and how it interacts with biological targets or other chemical entities. The iodine atom at the C4 position is of particular synthetic importance. The carbon-iodine bond is relatively weak, making the iodine a good leaving group and enabling a wide range of cross-coupling reactions. nih.gov

Compounds known as 4-iodopyrazoles are recognized as valuable precursors for creating more complex, highly functionalized organic molecules. nih.gov They serve as versatile building blocks in palladium- or copper-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. nih.gov This reactivity allows for the straightforward introduction of aryl, alkynyl, and alkenyl groups at the 4-position of the pyrazole ring, providing a powerful tool for molecular construction. nih.govnih.gov Therefore, 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole is primarily valued as a synthetic intermediate, poised for use in the assembly of more elaborate chemical structures.

Chemical and Physical Properties

While detailed experimental data for this specific compound is not extensively published in peer-reviewed literature, its fundamental properties can be cataloged from available chemical databases.

| Property | Value |

| CAS Number | 406234-86-4 |

| Molecular Formula | C₁₀H₁₅IN₂ |

| Molecular Weight | 290.14 g/mol |

| IUPAC Name | 1-(cyclohexylmethyl)-4-iodo-1H-pyrazole |

Plausible Synthetic Route

The synthesis of 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole can be logically approached through a two-step process common for this class of compounds, starting from 4-iodo-1H-pyrazole.

| Step | Reaction | Reagents & Conditions | Purpose |

| 1 | N-Alkylation | 4-iodo-1H-pyrazole, (Bromomethyl)cyclohexane, a suitable base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF or Acetonitrile). | To introduce the cyclohexylmethyl group onto the nitrogen atom of the pyrazole ring. |

| 2 | Work-up & Purification | Aqueous work-up followed by extraction with an organic solvent and purification by column chromatography. | To isolate and purify the final product. |

Detailed Research Findings

Specific peer-reviewed research detailing the synthesis and reactivity of 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole is not widely available in the public domain. However, based on the extensive literature on 4-iodopyrazoles, its primary research application is as a key intermediate in organic synthesis.

The iodine atom at the C4 position makes it an ideal substrate for various transition-metal-catalyzed cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling, it would react with an arylboronic acid in the presence of a palladium catalyst and a base to form a 1-(cyclohexylmethyl)-4-aryl-1H-pyrazole. Similarly, a Sonogashira coupling with a terminal alkyne would yield a 1-(cyclohexylmethyl)-4-alkynyl-1H-pyrazole.

The general synthetic utility of 4-iodopyrazoles is well-documented. nih.gov Methodologies for their synthesis often involve the direct iodination of the pyrazole ring using reagents like N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent. The reactivity of the resulting C-I bond is then exploited to build molecular complexity, a role for which 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole is well-suited.

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohexylmethyl)-4-iodopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15IN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPZETVHRWDQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=C(C=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclohexylmethyl 4 Iodo 1h Pyrazole

Strategies for the Construction of the Pyrazole (B372694) Ring System

The foundational step in synthesizing the target compound is the construction of the pyrazole ring. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The most prevalent and classical method for their synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine (B178648) derivative. chim.itnih.govmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, is highly versatile and allows for the preparation of a wide array of substituted pyrazoles. mdpi.com

The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. nih.gov Other significant strategies for pyrazole ring construction include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and reactions involving α,β-unsaturated ketones, which typically form pyrazoline intermediates that are subsequently oxidized to pyrazoles. chim.itnih.gov For the synthesis of the precursor to the title compound, the reaction would typically begin with hydrazine and a suitable 1,3-dielectrophile to form the basic pyrazole or 4-iodopyrazole (B32481) scaffold before N-alkylation.

N-Substitution of the Pyrazole Core: Introduction of the Cyclohexylmethyl Moiety

Once the pyrazole ring is formed, the next critical step is the introduction of the cyclohexylmethyl group at one of the nitrogen atoms. Since the pyrazole ring is asymmetrical, N-substitution can potentially lead to two different regioisomers (N1 and N2). However, for an unsubstituted pyrazole, the tautomeric nature of the N-H proton makes the two nitrogen atoms equivalent. The introduction of the bulky cyclohexylmethyl group is typically achieved through direct alkylation.

Alkylation Approaches for N1-Functionalization

The N-alkylation of the pyrazole ring is a common and effective method for its functionalization. semanticscholar.org This reaction is generally carried out by treating the N-H pyrazole with an alkylating agent in the presence of a base. orientjchem.org For the synthesis of 1-(cyclohexylmethyl)-4-iodo-1H-pyrazole, this involves the reaction of a 4-iodopyrazole precursor with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide.

The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. researchgate.net A base is required to deprotonate the pyrazole's N-H group, forming a pyrazolate anion which then acts as a nucleophile, attacking the electrophilic carbon of the cyclohexylmethyl halide. orientjchem.org A variety of bases can be employed, with potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being common choices. researchgate.net The use of cesium-based catalysts has been reported to afford high yields under milder conditions. researchgate.net

| Alkylating Agent | Base | Solvent | Temperature | Outcome | Reference |

| Cyclohexylmethyl Halide | Potassium Carbonate (K₂CO₃) | DMF | Varies | N1-alkylation | |

| Allyl Bromide | 20% NaOH (aq) | Acetone | Room Temp. | N1-alkylation of 4-iodopyrazole | nih.gov |

| Alkyl Bromides | Cesium-impregnated saponite | DMF | 80 °C | High yield N-alkylation | researchgate.net |

| Trichloroacetimidates | Brønsted Acid (e.g., CSA) | Dichloroethane | 60 °C | Alternative acid-catalyzed N-alkylation | semanticscholar.org |

Regioselective C4-Iodination of the Pyrazole Ring

The final key transformation is the introduction of an iodine atom specifically at the C4 position of the pyrazole ring. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which preferentially occurs at the C4 position due to electronic factors. chim.it Several methods have been developed to achieve this regioselective iodination.

Direct Iodination Techniques

Direct iodination involves treating a pre-formed N-substituted pyrazole, in this case, 1-(cyclohexylmethyl)-1H-pyrazole, with an electrophilic iodine source. This is the most straightforward approach to C4-functionalization.

One of the most effective methods involves the use of molecular iodine (I₂) in the presence of a mild oxidant. rsc.org Ceric Ammonium Nitrate (CAN) has been shown to be a highly efficient oxidant for this purpose, leading to excellent yields and high regioselectivity for the C4-iodo product. nih.govrsc.org The reaction is typically carried out in a solvent like acetonitrile. nih.gov Another approach, considered a "green" chemical method, utilizes a system of molecular iodine and hydrogen peroxide (H₂O₂) in water, which generates water as the only byproduct. researchgate.net Other systems, such as iodine with sodium iodide (NaI) or electrochemical methods, have also been successfully employed. researchgate.netresearchgate.net

| Reagents | Solvent | Conditions | Outcome | Reference |

| I₂ / Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Highly regioselective C4-iodination | rsc.orgnih.gov |

| I₂ / Hydrogen Peroxide (H₂O₂) | Water | Varies | Green iodination at C4 | researchgate.net |

| I₂ / K₂CO₃ / H₂O₂ | Water | Heating | Synthesis of 4-iodopyrazole | google.com |

| KI (aqueous solution) | N/A (Electrochemical) | Galvanostatic electrolysis | Electrosynthesis of 4-iodopyrazoles | researchgate.net |

Synthesis via Precursor Functionalization

An alternative strategy involves constructing the 4-iodopyrazole ring from acyclic precursors that are specifically designed to facilitate the introduction of iodine at the C4 position during or immediately after cyclization.

One such method is the electrophilic cyclization of α,β-acetylenic hydrazones. metu.edu.tr In this approach, an α,β-acetylenic aldehyde is first condensed with a hydrazine to form an acetylenic hydrazone. This intermediate is then treated with excess molecular iodine, which initiates an electrophilic cyclization to directly form the 1,5-disubstituted-4-iodopyrazole ring system in a single step. metu.edu.tr

Another innovative route involves the dehydration and concurrent iodination of a 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole intermediate. nih.gov These precursors are synthesized from the reaction of an alkynone with an acylhydrazine. Subsequent treatment with an electrophilic halogenating agent like iodine monochloride (ICl) in the presence of a mild base such as lithium carbonate (Li₂CO₃) at room temperature induces a dehydration-iodination cascade to yield the 1-acyl-4-iodo-1H-pyrazole. nih.gov While this method yields an N-acylated product, it demonstrates the principle of using a functionalized precursor to direct iodination.

Isolation and Purification Techniques

After the synthesis is complete, the crude product must be isolated and purified to obtain 1-(cyclohexylmethyl)-4-iodo-1H-pyrazole in high purity. Standard laboratory techniques are employed for this purpose.

Extraction and Washing: The reaction mixture is typically subjected to an aqueous workup. This involves washing the organic layer with solutions like saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess iodine, followed by washing with brine to remove water-soluble impurities. nih.gov

Column Chromatography: The most common method for purifying pyrazole derivatives is flash column chromatography on silica (B1680970) gel. nih.govresearchgate.net A suitable eluent system, typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate, is used to separate the desired product from starting materials and byproducts.

Crystallization: If the final compound is a solid, recrystallization from an appropriate solvent system is an effective purification method. arkat-usa.org A related technique involves treating the crude pyrazole with an inorganic or organic acid to form a pyrazolium (B1228807) salt. These salts often have different solubility properties and can be purified by crystallization, after which the free pyrazole can be regenerated by treatment with a base. google.com

Distillation: For liquid products that are thermally stable, distillation under reduced pressure (e.g., Kugelrohr distillation) can be used for purification. arkat-usa.org

Spectroscopic and Structural Characterization of 1 Cyclohexylmethyl 4 Iodo 1h Pyrazole

Advanced Spectroscopic Methods for Structure Elucidation3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy3.1.1.1. Proton Nuclear Magnetic Resonance (¹H NMR) Analysis3.1.1.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis3.1.2. Mass Spectrometry (MS) Techniques3.1.2.1. High-Resolution Mass Spectrometry (HRMS)3.1.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Further investigation into proprietary chemical databases or direct laboratory analysis of the compound would be necessary to obtain the data required to construct the requested article.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of 1-(cyclohexylmethyl)-4-iodo-1H-pyrazole is characterized by absorption bands corresponding to the distinct vibrational modes of its pyrazole (B372694) core and the cyclohexylmethyl substituent. Analysis of related structures, such as 1-(cyclohexylmethyl)-1H-pyrazole and 4-iodo-1H-pyrazole, provides a basis for assigning the expected spectral features.

The cyclohexylmethyl group contributes strong, characteristic aliphatic C-H stretching vibrations in the 2850-2950 cm⁻¹ region. smolecule.com The pyrazole ring itself exhibits typical aromatic C-H stretching vibrations, generally observed between 3100-3150 cm⁻¹. smolecule.com Furthermore, the heterocyclic ring system gives rise to carbon-carbon (C-C) stretching vibrations within the 1500-1600 cm⁻¹ range and carbon-nitrogen (C-N) stretching modes at approximately 1400-1500 cm⁻¹. smolecule.com

Table 1: Characteristic Infrared Absorption Bands for 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole

| Frequency Range (cm⁻¹) | Vibrational Mode | Structural Unit |

|---|---|---|

| 3100 - 3150 | C-H Stretch | Pyrazole Ring |

| 2850 - 2950 | C-H Stretch | Cyclohexylmethyl Group |

| 1500 - 1600 | C=C Stretch | Pyrazole Ring |

| 1400 - 1500 | C-N Stretch | Pyrazole Ring |

| 800 - 900 | C-H Bending | Pyrazole Ring |

Solid-State Structural Analysis and Crystallography

While the single-crystal X-ray diffraction data for 1-(cyclohexylmethyl)-4-iodo-1H-pyrazole is not described in the available literature, extensive crystallographic studies on closely related 4-iodopyrazoles provide significant insights into its likely solid-state structure, supramolecular interactions, and crystal packing.

X-ray Diffraction Studies of Related 4-Iodopyrazoles

The crystal structure of 4-iodo-1H-pyrazole, the parent compound lacking the N1-substituent, has been fully characterized, completing the crystallographic data for the series of 4-halogenated-1H-pyrazoles. mdpi.comsemanticscholar.org This analysis provides a foundational model for understanding the geometry of the 4-iodopyrazole (B32481) core.

Table 2: Crystallographic Data for 4-iodo-1H-pyrazole

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₃H₃IN₂ | semanticscholar.org |

| Formula Weight | 193.97 | semanticscholar.org |

| Crystal System | Orthorhombic | semanticscholar.org |

| Space Group | Cmme | semanticscholar.org |

| a (Å) | 6.9383 (6) | semanticscholar.org |

| b (Å) | 5.5231 (5) | semanticscholar.org |

| c (Å) | 13.077 (2) | semanticscholar.org |

| Volume (ų) | 501.13 (8) | semanticscholar.org |

Analysis of Supramolecular Interactions and Packing Motifs in Related Pyrazoles

The crystal packing of pyrazole derivatives is governed by a variety of non-covalent interactions, which dictate the formation of specific supramolecular motifs. mdpi.com In N-H containing pyrazoles, hydrogen bonding is a dominant force, leading to common motifs such as dimers, trimers, tetramers, and catemers (chains). mdpi.comresearchgate.net

Specifically, 4-iodo-1H-pyrazole forms a catemeric H-bonded motif, in contrast to its chloro and bromo analogs which form trimers. mdpi.comsemanticscholar.org This catemer is sustained by N-H···N hydrogen bonds. mdpi.com In 1-(cyclohexylmethyl)-4-iodo-1H-pyrazole, the absence of the N-H proton precludes this specific type of hydrogen bonding. Consequently, other intermolecular forces are expected to direct its crystal packing.

The iodine atom at the C4 position is capable of participating in halogen bonding, a highly directional interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base. chemrxiv.org In related iodinated heterocyclic structures, C-I···O and C-I···N halogen bonds are significant in directing the supramolecular assembly. chemrxiv.orgresearchgate.net These interactions, along with weaker van der Waals forces and potential C-H···π interactions, would likely play a primary role in the solid-state structure of the title compound.

Furthermore, the bulky and non-planar cyclohexylmethyl substituent introduces significant steric hindrance. This group would likely disrupt the efficient π-π stacking interactions often observed between planar pyrazole rings in other derivatives. researchgate.net The packing would therefore need to accommodate this large aliphatic group, potentially leading to a less dense structure compared to that of the planar 4-iodo-1H-pyrazole.

Table of Compounds Mentioned

| Compound Name |

|---|

| 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole |

| 1-(Cyclohexylmethyl)-1H-pyrazole |

| 4-Iodo-1H-pyrazole |

| 4-Chloro-1H-pyrazole |

Reactivity and Chemical Transformations of 1 Cyclohexylmethyl 4 Iodo 1h Pyrazole

Reactivity of the C-I Bond: Functional Group Interconversions

The C-I bond is the most reactive site on the 1-(cyclohexylmethyl)-4-iodo-1H-pyrazole molecule for synthetic transformations. The iodine atom serves as a versatile handle for introducing a wide array of new functional groups, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

While less common than cross-coupling reactions for aryl iodides, nucleophilic substitution can occur at the C-4 position of the pyrazole (B372694) ring under specific conditions, often requiring catalysis.

The C-I bond can be replaced by nitrogen and sulfur nucleophiles, typically through metal-catalyzed processes that facilitate the formation of new carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds.

Nitrogen Nucleophiles: Copper-catalyzed methods have been developed for the C-N coupling of 4-halopyrazoles with various nitrogen sources. For instance, reactions involving 4-iodopyrazole (B32481) derivatives and amidines can proceed in the presence of a copper catalyst to form fused pyrazolo[4,3-d]pyrimidine systems. This type of transformation showcases the utility of the C-4 iodo group as a site for constructing more complex heterocyclic scaffolds.

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiolates (R-S⁻), are known to be powerful nucleophiles in substitution reactions. libretexts.org The reaction of 1-(cyclohexylmethyl)-4-iodo-1H-pyrazole with a thiol or its corresponding thiolate, often facilitated by a copper catalyst in an Ullmann-type condensation, would lead to the formation of a 4-(alkylthio)- or 4-(arylthio)-pyrazole derivative. This introduces a thioether linkage, a functional group of interest in medicinal chemistry and materials science.

The most prominent application of 1-(cyclohexylmethyl)-4-iodo-1H-pyrazole in synthetic chemistry is its use as a substrate in metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an ideal partner for these transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, and 4-iodopyrazoles are excellent substrates for these reactions. nih.gov

Sonogashira Coupling: This reaction creates a new carbon-carbon bond between the C-4 of the pyrazole ring and a terminal alkyne. The iodine atom undergoes substitution with the alkynyl group under palladium and copper co-catalysis, yielding a 4-alkynylpyrazole. This transformation is valuable for introducing linear, rigid alkynyl moieties into the molecular structure. scispace.com The reaction proceeds via an oxidative addition of the palladium catalyst to the C–I bond, followed by transmetalation with a copper acetylide and subsequent reductive elimination.

Table 1: Example of a Sonogashira Coupling Reaction

| Substrate | Reagents/Conditions | Product | Yield |

| 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, NEt₃, THF, 80°C | 4-(Phenylethynyl)-1-(cyclohexylmethyl)-1H-pyrazole | 78–85% |

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming biaryl or vinyl-aryl bonds. rsc.orgresearchgate.net It involves the coupling of the 4-iodopyrazole with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or heteroaryl substituents at the C-4 position, enabling the synthesis of complex molecules with diverse electronic and steric properties. rsc.orgresearchgate.net

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

| Substrate | Reagents/Conditions | Product |

| 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole | Phenylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃, DMF/H₂O, 100°C | 4-Phenyl-1-(cyclohexylmethyl)-1H-pyrazole |

Copper catalysis is crucial not only as a co-catalyst in reactions like the Sonogashira coupling but also in its own right for specific transformations.

Azide-Alkyne Cycloaddition (CuAAC): While not a direct reaction of the C-I bond, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly relevant subsequent transformation. The product of the Sonogashira coupling, a 4-alkynylpyrazole, is an ideal substrate for the CuAAC "click" reaction. nih.gov This reaction involves the [3+2] cycloaddition between the terminal alkyne and an organic azide, catalyzed by a copper(I) species, to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.govnih.govacs.org This two-step sequence (Sonogashira followed by CuAAC) provides a robust and efficient route to link the pyrazole core to other molecular fragments through a stable triazole linker.

Cross-Coupling Methodologies

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic system, which imparts it with significant stability. globalresearchonline.net It is generally resistant to oxidation and reduction. globalresearchonline.net In 1-(cyclohexylmethyl)-4-iodo-1H-pyrazole, the N-1 and C-4 positions are substituted, which directs further reactivity to the remaining C-H bonds at the C-3 and C-5 positions.

Functionalization of the pyrazole ring, independent of the C-I bond, can be achieved through deprotonation (metallation). The protons at the C-3 and C-5 positions of the pyrazole ring have a certain degree of acidity and can be removed by a strong base, such as an organolithium reagent. Studies on analogous 1,4-disubstituted pyrazoles have shown that lithiation can occur regioselectively at the C-5 position. rsc.org The resulting 5-lithiated intermediate is a potent nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, alkyl halides), allowing for the introduction of new substituents at the C-5 position. This C-H activation strategy provides a complementary method to the cross-coupling reactions at C-4 for elaborating the pyrazole scaffold. rsc.orgrsc.org

Cycloaddition Reactions

The pyrazole nucleus can theoretically participate in cycloaddition reactions, acting as either a diene or a dienophile. The most common types of cycloaddition reactions involving pyrazole derivatives are 1,3-dipolar cycloadditions and Diels-Alder reactions.

1,3-Dipolar Cycloadditions: This class of reactions is a powerful tool for the synthesis of various heterocyclic systems. In the context of pyrazoles, they are more commonly employed in the synthesis of the pyrazole ring itself rather than as a reaction of a pre-formed pyrazole. acs.orgnih.govnih.govtandfonline.comrsc.org For instance, the reaction of a nitrile imine with an alkyne is a well-established method for constructing the pyrazole core. nih.gov

Diels-Alder Reactions: The pyrazole ring is generally electron-rich and a poor diene for normal electron demand Diels-Alder reactions. wikipedia.org However, the tautomeric form, 4H-pyrazole, can act as a diene. The reactivity of 4H-pyrazoles in Diels-Alder reactions is significantly influenced by the substituents at the C4 position. nih.gov Electron-withdrawing groups at this position can lower the LUMO energy, enhancing the reactivity towards electron-rich dienophiles. nih.gov While no specific studies on the Diels-Alder reactivity of 1-(cyclohexylmethyl)-4-iodo-1H-pyrazole were identified, it is conceivable that under forcing conditions or with highly reactive dienophiles, it could participate in such transformations.

A hypothetical Diels-Alder reaction is presented below:

| Reactant | Dienophile | Conditions | Expected Product |

| 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole | Maleimide | High Temperature/Pressure | Fused polycyclic system |

Oxidation and Reduction Pathways of the Pyrazole Core

The pyrazole ring is an aromatic system and is generally resistant to oxidation and reduction under mild conditions. However, under more forcing conditions or with specific reagents, transformations can occur.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can lead to the degradation of the pyrazole ring. libretexts.orglookchem.com The outcome of such reactions is often a complex mixture of products, and selective oxidation of the pyrazole core without affecting other parts of the molecule is challenging. In some cases, catalytic oxidation using transition metal complexes, such as copper(II) salts with pyrazole-based ligands, has been employed for specific oxidative transformations like the oxidation of catechol to o-quinone, though this does not directly involve the oxidation of the pyrazole ring itself. mdpi.com Electrochemical oxidation of pyrazoles can also occur, leading to the formation of halogenated pyrazoles in the presence of halides. researchgate.net

| Transformation | Reagents | Expected Outcome |

| Oxidation | KMnO4 (strong) | Ring cleavage/degradation |

| Copper(II)/ligand/O2 | No direct reaction on pyrazole core | |

| Reduction | H2/Pd, Pt (high pressure/temp) | Pyrazolidine derivative |

| NaBH4/I2 | Potential for partial or full reduction |

Transformations Involving the Cyclohexylmethyl Moiety

Selective C-H Activation Processes

The cyclohexylmethyl group, being a saturated hydrocarbon moiety, is generally unreactive. However, recent advances in organometallic chemistry have enabled the selective activation and functionalization of C-H bonds, including those in alkyl groups. rsc.orgsnnu.edu.cnresearchgate.netnih.govnih.govdmaiti.comnih.govrsc.orgrsc.org

Transition metal-catalyzed C-H activation often relies on the use of a directing group, which is a functional group within the substrate that can coordinate to the metal catalyst and position it in proximity to a specific C-H bond. rsc.orgsnnu.edu.cnresearchgate.netnih.govdmaiti.comnih.gov In the case of 1-(cyclohexylmethyl)-4-iodo-1H-pyrazole, the pyrazole ring itself can potentially act as a directing group. The nitrogen atom at the 2-position of the pyrazole ring could coordinate to a transition metal catalyst, facilitating the activation of C-H bonds on the adjacent cyclohexylmethyl group.

This directed C-H activation could lead to various transformations, such as arylation, alkylation, or oxidation of the cyclohexyl ring. The regioselectivity of such reactions would be determined by the formation of a stable metallacyclic intermediate.

| Reaction Type | Catalyst (Hypothetical) | Reactant | Expected Product |

| C-H Arylation | Pd(OAc)2/Ligand | Aryl halide | 1-((Arylcyclohexyl)methyl)-4-iodo-1H-pyrazole |

| C-H Olefination | Rh(III) catalyst | Alkene | 1-((Alkenylcyclohexyl)methyl)-4-iodo-1H-pyrazole |

| C-H Oxidation | Ru catalyst/Oxidant | - | 1-((Hydroxycyclohexyl)methyl)-4-iodo-1H-pyrazole |

It is important to note that while the principles of C-H activation are well-established, specific examples of these reactions on the cyclohexylmethyl group of 1-(cyclohexylmethyl)-4-iodo-1H-pyrazole have not been reported in the reviewed literature. The feasibility and outcome of such reactions would require experimental investigation.

Computational and Theoretical Investigations of 1 Cyclohexylmethyl 4 Iodo 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole, DFT calculations are instrumental in predicting its spectroscopic properties and understanding its electronic nature and reactivity. These calculations are typically performed using a specific functional (like B3LYP) and a basis set (such as 6-311+G(d,p)) to approximate the solutions to the Schrödinger equation.

DFT calculations can accurately predict spectroscopic data, which is invaluable for the structural confirmation of synthesized compounds. By calculating the optimized geometry of 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole, its vibrational frequencies (IR) and nuclear magnetic shielding constants (NMR) can be determined.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted spectrum for 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole would exhibit characteristic peaks corresponding to specific vibrational modes, such as C-H stretching of the cyclohexyl and pyrazole (B372694) rings, C=C and C=N stretching within the pyrazole ring, and vibrations involving the C-I bond. Comparison with experimental IR spectra serves as a crucial validation of the computed structure. For instance, studies on similar 4-halogenated-1H-pyrazoles have shown that DFT calculations can effectively model the N-H stretching modes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is achieved by calculating the isotropic magnetic shielding constants of the nuclei in the optimized structure. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield chemical shifts (δ). For 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole, DFT would predict distinct chemical shifts for the protons and carbons of the pyrazole ring, the cyclohexyl group, and the methylene (B1212753) bridge. The iodine atom at the 4-position is expected to have a significant influence on the chemical shifts of the adjacent ring protons and carbons. Computational studies on other pyrazole derivatives have demonstrated a good correlation between calculated and experimental NMR data. mdpi.comresearchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole H-3 | 7.5 - 7.8 | - |

| Pyrazole H-5 | 7.8 - 8.1 | - |

| Methylene (-CH₂-) | 3.9 - 4.2 | 55 - 58 |

| Cyclohexyl C-H | 1.0 - 1.9 | 25 - 35 |

| Pyrazole C-3 | - | 138 - 142 |

| Pyrazole C-4 | - | 60 - 65 |

| Pyrazole C-5 | - | 130 - 134 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100 - 3150 |

| C-H stretch (aliphatic) | 2850 - 2950 |

| C=N stretch (pyrazole ring) | 1500 - 1550 |

| C=C stretch (pyrazole ring) | 1450 - 1500 |

| C-I stretch | 500 - 600 |

DFT is also a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules. By analyzing the molecular orbitals and other electronic descriptors, insights into the chemical behavior of 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole can be gained.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole, the HOMO is likely to be localized on the electron-rich pyrazole ring and the iodine atom, while the LUMO is expected to be distributed over the pyrazole ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. For 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole, the MEP would show regions of negative potential (electron-rich) around the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would be found around the hydrogen atoms.

Reactivity Descriptors: Various reactivity descriptors can be calculated from the electronic structure, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters help in quantifying the reactivity of the molecule. For instance, the electrophilicity index can predict how a molecule will behave in the presence of nucleophiles. It is anticipated that the iodine atom at the 4-position significantly influences the electronic properties and reactivity of the pyrazole ring, making it a key site for chemical modifications. nih.gov

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.0 to -6.5 eV |

| LUMO Energy | -0.5 to -1.0 eV |

| HOMO-LUMO Gap | 5.0 to 6.0 eV |

| Dipole Moment | 2.0 to 2.5 D |

Mechanistic Studies through Computational Modeling

Computational modeling is a valuable tool for investigating reaction mechanisms, allowing for the exploration of transition states and reaction pathways that may be difficult to study experimentally. For 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole, a key area of interest is its participation in cross-coupling reactions, where the iodine atom serves as a leaving group.

Theoretical studies can be employed to model reactions such as Suzuki-Miyaura or Sonogashira couplings at the 4-position of the pyrazole ring. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, providing insights into the feasibility and kinetics of the reaction. Such studies can also elucidate the role of catalysts, solvents, and other reaction conditions. For instance, computational modeling could be used to compare the reactivity of 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole with its bromo- or chloro-analogs in these coupling reactions.

Conformational Analysis

The cyclohexylmethyl substituent in 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole introduces conformational flexibility. Understanding the preferred conformations of this molecule is important as they can influence its physical properties and biological activity.

Advanced Synthetic Applications of 1 Cyclohexylmethyl 4 Iodo 1h Pyrazole

Role as a Chemical Building Block in Organic Synthesis

1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole serves as a pivotal building block in organic synthesis, primarily owing to the reactivity of the carbon-iodine bond at the 4-position of the pyrazole (B372694) ring. This bond is susceptible to a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry. The cyclohexylmethyl group, while sterically demanding, imparts increased lipophilicity and can influence the solubility and conformational properties of the resulting molecules.

The most prominent applications of this compound as a building block are in Suzuki-Miyaura and Sonogashira cross-coupling reactions. These reactions allow for the introduction of aryl, heteroaryl, and alkynyl moieties, respectively, onto the pyrazole core.

Table 1: Cross-Coupling Reactions of 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole

| Reaction Type | Coupling Partner | Catalyst System | Product | Application |

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acids | Pd(OAc)₂ / SPhos | 4-Aryl/Heteroaryl-1-(cyclohexylmethyl)-1H-pyrazoles | Synthesis of biaryl compounds, pharmaceutical intermediates |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | 4-Alkynyl-1-(cyclohexylmethyl)-1H-pyrazoles | Creation of conjugated systems, precursors for further transformations |

Application in Complex Molecule Construction

The utility of 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole as a building block extends to the synthesis of more complex and intricate molecules. Its ability to participate in sequential cross-coupling reactions makes it a valuable synthon for the convergent assembly of elaborate molecular frameworks. For instance, a Suzuki-Miyaura coupling can be followed by a Sonogashira coupling on a bifunctional coupling partner, or vice-versa, to construct highly functionalized pyrazole derivatives.

While specific examples of the total synthesis of complex natural products using 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole are not extensively documented in the literature, its potential is evident. The pyrazole moiety is a common scaffold in many biologically active compounds, and the ability to introduce diverse substituents at the 4-position via this building block offers a powerful tool for medicinal chemists in lead optimization and the synthesis of novel pharmaceutical candidates. researchgate.net The lipophilic cyclohexylmethyl group can also play a crucial role in modulating the pharmacokinetic properties of the final complex molecule.

Derivatization Strategies for Structural Diversification

The structural diversification of 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole is readily achieved through the manipulation of the C-I bond. Beyond the aforementioned Suzuki-Miyaura and Sonogashira couplings, other derivatization strategies can be employed to introduce a wide array of functional groups, leading to a diverse library of pyrazole-containing compounds. researchgate.net

Heck coupling reactions can be utilized to introduce alkenyl substituents, while Buchwald-Hartwig amination can be employed to form carbon-nitrogen bonds, leading to 4-aminopyrazole derivatives. Furthermore, the iodine atom can be displaced by other nucleophiles under specific conditions, although this is generally less common than cross-coupling reactions.

Table 2: Derivatization Reactions of 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole

| Reaction Type | Reagent | Product | Significance |

| Heck Coupling | Alkenes | 4-Alkenyl-1-(cyclohexylmethyl)-1H-pyrazoles | Introduction of vinyl groups for further functionalization. |

| Buchwald-Hartwig Amination | Amines | 4-Amino-1-(cyclohexylmethyl)-1H-pyrazoles | Access to a key class of substituted pyrazoles with potential biological activity. |

| Stille Coupling | Organostannanes | 4-Substituted-1-(cyclohexylmethyl)-1H-pyrazoles | Formation of C-C bonds with a variety of organic groups. |

These derivatization strategies underscore the versatility of 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole as a scaffold for generating molecular diversity.

Emerging Applications in Materials Science

The application of 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole in materials science is an emerging area of research. The unique combination of a rigid, aromatic pyrazole core and a flexible, bulky cyclohexylmethyl group suggests potential for the development of novel materials with interesting properties.

Precursors for Advanced Polymeric Structures

While specific polymers derived directly from 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole are not yet widely reported, its structure lends itself to being a monomer precursor for advanced polymeric materials. Through poly-condensation reactions involving the pyrazole ring or by leveraging the reactive iodo-group in polymerization processes like Suzuki polycondensation, it is conceivable to synthesize pyrazole-containing polymers. ccspublishing.org.cn These polymers could exhibit unique thermal, optical, or electronic properties due to the incorporation of the pyrazole moiety. The cyclohexylmethyl group could enhance solubility and processability of the resulting polymers.

Role in Functional Coating Technologies

Similarly, the specific role of 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole in functional coating technologies is not extensively documented. However, pyrazole derivatives, in general, are known to form stable complexes with metal ions and can exhibit interesting surface properties. It is plausible that this compound or its derivatives could be incorporated into coating formulations to impart specific functionalities such as corrosion resistance, hydrophobicity, or antimicrobial properties. ccspublishing.org.cn Further research is needed to explore these potential applications.

Integration into Catalytic Systems

The integration of 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole into catalytic systems is another area with underexplored potential. The pyrazole nitrogen atoms can act as ligands for transition metals, forming metal complexes that could exhibit catalytic activity.

The synthesis of such catalysts would typically involve the initial derivatization of the 4-iodo position with a coordinating group, or the direct coordination of the pyrazole ring to a metal center. The sterically bulky cyclohexylmethyl group could influence the coordination geometry and the catalytic pocket of the resulting metal complex, potentially leading to unique selectivity in catalytic transformations. While the literature on the catalytic applications of this specific compound is sparse, the broader field of pyrazole-based ligands in catalysis suggests that this is a promising avenue for future investigation.

1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole is a valuable and versatile building block in organic synthesis. Its utility in constructing complex molecules and for structural diversification through a variety of cross-coupling and derivatization reactions is well-established. While its applications in materials science and catalysis are still in their nascent stages, the unique structural and electronic properties of this compound suggest significant potential for future developments in these fields. Further research into the synthesis of novel polymers, functional coatings, and catalytic systems based on this pyrazole scaffold is warranted and is expected to yield exciting new discoveries.

Ligand Design for Transition Metal Catalysis

The design of effective ligands is paramount for controlling the reactivity and selectivity of transition metal catalysts. acs.org 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole is an excellent precursor for crafting bespoke ligands due to the reactivity of the carbon-iodine bond. This bond readily participates in several palladium-catalyzed cross-coupling reactions, enabling the attachment of various organic moieties that can act as coordinating groups. The bulky cyclohexylmethyl group at the N1 position can also play a crucial role in influencing the steric environment around a metal center, which can be beneficial for catalytic activity and selectivity.

The primary methods for functionalizing 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole in the context of ligand synthesis are Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, introducing aryl, alkynyl, and alkenyl substituents, respectively, at the 4-position of the pyrazole ring. clockss.orgresearchgate.net These substituents can be further decorated with donor atoms such as phosphorus, nitrogen, or oxygen, which are essential for coordinating to transition metals.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between the pyrazole core and aryl or heteroaryl groups. By coupling 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole with an appropriately substituted boronic acid or ester, a 4-aryl-1-(cyclohexylmethyl)-1H-pyrazole can be synthesized. rsc.orgccspublishing.org.cnnih.gov If the boronic acid contains a donor group, such as a diphenylphosphino (-PPh₂) moiety, the resulting product is a potential phosphine-pyrazole ligand. These types of ligands are highly sought after in catalysis.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | DMF/H₂O | 4-Phenyl-1-(cyclohexylmethyl)-1H-pyrazole | High |

| 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole | (2-(Diphenylphosphino)phenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 1-(Cyclohexylmethyl)-4-(2-(diphenylphosphino)phenyl)-1H-pyrazole | Good to High |

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. organic-chemistry.orgnih.gov By reacting 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole with a terminal alkyne, a 4-alkynyl-1-(cyclohexylmethyl)-1H-pyrazole can be obtained. researchgate.net The introduced alkynyl group can serve as a rigid linker to other coordinating moieties, or the triple bond itself can interact with a metal center. This methodology is particularly useful for creating extended, conjugated ligand frameworks.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|---|

| 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | NEt₃ | THF | 1-(Cyclohexylmethyl)-4-(phenylethynyl)-1H-pyrazole | 78-85% |

| 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole | Ethynylpyridine | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 1-(Cyclohexylmethyl)-4-(pyridin-2-ylethynyl)-1H-pyrazole | Good |

Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups by coupling with alkenes. clockss.org This can be used to introduce vinyl groups at the 4-position of the pyrazole, which can then be further functionalized or used to create ligands with specific conformational properties.

The pyrazole ring itself is an excellent N-donor ligand, and by functionalizing the 4-position, bidentate or multidentate ligands can be created. researchgate.net For example, the introduction of a pyridyl group via a Suzuki coupling would result in a bidentate N,N-ligand. Similarly, the introduction of a phosphine-containing aryl group would create a P,N-ligand. The versatility of these cross-coupling reactions allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which is a key aspect of rational catalyst design. researchgate.net

Development of Novel Pincer Catalysts

Pincer ligands are a class of chelating agents that bind to a metal center via three donor atoms in a meridional fashion. These ligands are of great interest because they can confer high stability and unique reactivity to the metal complexes they form. Pyrazole-based pincer ligands have been successfully employed in a variety of catalytic transformations. nih.govmdpi.com

The synthetic utility of 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole can be extended to the construction of pincer-type ligands. A common strategy for synthesizing pincer ligands involves the functionalization of a central aromatic ring with two coordinating "arms." In this context, the 1-(Cyclohexylmethyl)-4-aryl-1H-pyrazole, synthesized via Suzuki coupling, could serve as a central building block. The aryl group at the 4-position could be further functionalized to introduce the pincer arms.

A more direct approach would involve a double cross-coupling reaction on a di-substituted precursor. However, the reactivity of the 4-iodopyrazole (B32481) moiety allows for a modular approach. For instance, a 4-aryl-pyrazole, where the aryl group is a 1,3-dihalogenated benzene, could be synthesized first. Subsequent cross-coupling reactions at the halogenated positions of the aryl ring could then be used to install the coordinating arms, such as phosphines or other N-heterocycles.

Recent research has demonstrated the synthesis of NNN pincer manganese complexes based on a pyrazole skeleton, which have shown catalytic activity in α-alkylation reactions. researchgate.net While these examples may not start from a 4-iodopyrazole, they highlight the utility of the pyrazole core in pincer ligand design. The synthetic routes available from 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole provide a clear pathway to analogous structures. For example, a Suzuki coupling with 2,6-dibromophenylboronic acid would yield a precursor that could be further functionalized to create a PCP or NCN pincer ligand.

The development of pyrazole-based pincer catalysts is an active area of research, with applications in dehydrogenative coupling reactions and other transformations. researchgate.net The ability to systematically modify the ligand framework starting from versatile building blocks like 1-(Cyclohexylmethyl)-4-iodo-1H-pyrazole is crucial for advancing this field.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.